2-methyl-1-(2-nitrobenzenesulfonyl)-1H-1,3-benzodiazole
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Overview
Description
2-methyl-1-(2-nitrobenzenesulfonyl)-1H-1,3-benzodiazole is a complex organic compound that belongs to the class of benzodiazoles. This compound is characterized by the presence of a benzene ring fused with a diazole ring, along with a methyl group and a nitrobenzenesulfonyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1-(2-nitrobenzenesulfonyl)-1H-1,3-benzodiazole typically involves multiple steps. One common method includes the reaction of 2-nitrobenzenesulfonyl chloride with 2-methyl-1H-1,3-benzodiazole in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions
2-methyl-1-(2-nitrobenzenesulfonyl)-1H-1,3-benzodiazole undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of sulfonamide or sulfonate derivatives.
Scientific Research Applications
2-methyl-1-(2-nitrobenzenesulfonyl)-1H-1,3-benzodiazole is used in various scientific research fields:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-methyl-1-(2-nitrobenzenesulfonyl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The nitrobenzenesulfonyl group can form strong interactions with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This makes it a valuable tool in biochemical research for studying enzyme mechanisms and protein functions .
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-1-(2-nitrobenzenesulfonyl)piperazine
- 2-methyl-1-(2-nitrobenzenesulfonyl)piperidin-4-amine
Uniqueness
2-methyl-1-(2-nitrobenzenesulfonyl)-1H-1,3-benzodiazole is unique due to its benzodiazole core, which imparts distinct chemical properties compared to piperazine and piperidine derivatives.
Properties
IUPAC Name |
2-methyl-1-(2-nitrophenyl)sulfonylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O4S/c1-10-15-11-6-2-3-7-12(11)16(10)22(20,21)14-9-5-4-8-13(14)17(18)19/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WATRXHCSXVHKEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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